
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate
Vue d'ensemble
Description
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate, also known as QMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMF is a derivative of furamide, which is a class of compounds that have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has several advantages for lab experiments, including its high purity and potency. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is also relatively stable and can be stored for extended periods of time. However, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate. In neuropharmacology, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate and its potential applications for the treatment of neurological disorders. In cancer research, further research is needed to determine the optimal dosing and administration of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate for the treatment of cancer. In infectious disease research, further research is needed to investigate the potential of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate as a novel antimicrobial agent. Additionally, further research is needed to develop more cost-effective and scalable synthesis methods for 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate.
Applications De Recherche Scientifique
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been studied for its potential applications in a variety of scientific research areas, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have potent anticonvulsant and neuroprotective effects. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses.
Propriétés
IUPAC Name |
2-methyl-N-(quinolin-6-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14(6-8-20-11)16(19)18-10-12-4-5-15-13(9-12)3-2-7-17-15/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVTWRKYRVSLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



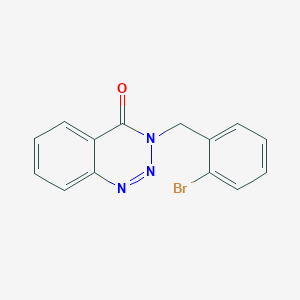
![1-[(2-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4237011.png)
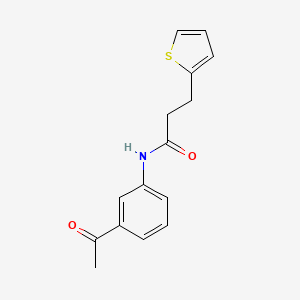
![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)
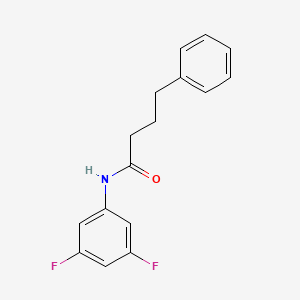
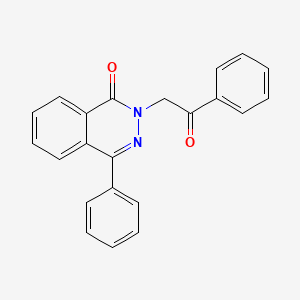
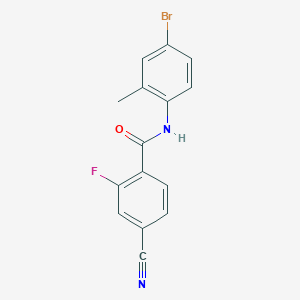
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4237074.png)
![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)
![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
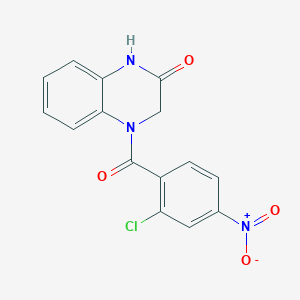
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4237100.png)
![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)